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Compound of Interest

Compound Name: BMS-986163

CAS No.: 1801151-09-6

Cat. No.: B606290 Get Quote

Executive Summary
BMS-986163 represents a second-generation optimization in the class of GluN2B-selective

negative allosteric modulators (NAMs). While Traxoprodil (CP-101,606) served as the

prototypal "proof-of-concept" molecule validating GluN2B antagonism for rapid-acting

antidepressant effects, its clinical development was terminated due to QTc prolongation

(cardiovascular risk) and poor oral bioavailability.

BMS-986163 is a water-soluble phosphate prodrug that rapidly converts in vivo to its active

parent, BMS-986169.[1] This design overcomes the solubility limits of the parent scaffold while

maintaining high potency (

= 4.0 nM) and, crucially, providing a >800-fold safety margin against hERG channel inhibition,
effectively resolving the cardiotoxicity issues that plagued Traxoprodil.

Mechanistic Architecture & Prodrug Strategy
Both molecules function as Negative Allosteric Modulators (NAMs). Unlike ketamine, which

blocks the channel pore (causing psychotomimetic side effects), NAMs bind to the amino-

terminal domain (ATD) of the GluN2B subunit. This destabilizes the open conformation of the

receptor, reducing the probability of channel opening without completely blocking physiological

glutamate transmission.
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The Phosphate Prodrug System
A critical differentiator is the delivery mechanism. Traxoprodil suffered from erratic

bioavailability. BMS-986163 utilizes a phosphate prodrug strategy to ensure solubility and

predictable exposure.[1]
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Figure 1: The metabolic activation pathway of BMS-986163. The phosphate group confers

solubility for administration, after which endogenous alkaline phosphatase cleaves it to release

the active lipophilic parent (BMS-986169) which penetrates the CNS.

Pharmacological Profiling: Head-to-Head
Comparison
The following data contrasts the active parent of BMS-986163 (BMS-986169) against

Traxoprodil.
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Feature
Traxoprodil (CP-

101,606)

BMS-986163 (Active

Parent: BMS-

986169)

Implication

Target GluN2B (NR2B) NAM GluN2B (NR2B) NAM

Both are highly

selective over

GluN2A.

Binding Affinity (

)
~1.5 – 5.0 nM 4.0 nM

Comparable high

affinity potency.

Functional ~5 – 10 nM 24 nM

Both effectively inhibit

current in functional

assays.

hERG Inhibition (

)

< 1

M (High Risk)

> 18

M (Low Risk)

Critical Differentiator:

BMS avoids QT

prolongation.

Safety Margin Narrow (< 100x)
> 875x (vs.

therapeutic exposure)

BMS is viable for

chronic dosing;

Traxoprodil is not.

Bioavailability Poor / Variable
High (via Prodrug

conversion)

BMS-986163 ensures

consistent plasma

levels.

Selectivity
High for NR2B vs

NR2A

> 1000-fold for NR2B

vs NR2A

Both avoid

learning/memory

deficits associated

with NR2A block.

Experimental Protocols
To validate these profiles in a research setting, the following self-validating protocols are

recommended.

Protocol A: Radioligand Competition Binding Assay
Objective: Determine the affinity (
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) of the compound for the GluN2B ifenprodil-binding site.

Reagents:

Source Tissue: Rat forebrain membranes or HEK293 cells stably expressing

hGluN1/hGluN2B.

Radioligand: [³H]-Ifenprodil (Specific Activity > 30 Ci/mmol) or [³H]-Ro 25-6981.

Non-specific Control: 10

M unlabeled Traxoprodil or Ifenprodil.

Workflow:

Membrane Prep: Homogenize tissue in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000

for 20 min. Wash pellets twice to remove endogenous glutamate/glycine.

Incubation:

Prepare 96-well plates.

Add 50

L radioligand (Final concentration ~2 nM).

Add 50

L test compound (BMS-986169 or Traxoprodil) in serial dilution (

to

M).

Add 100

L membrane suspension (20-50

g protein).
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Equilibrium: Incubate at 4°C for 120 minutes. Note: Low temperature prevents receptor

degradation and optimizes ifenprodil-site binding.

Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.5%

polyethyleneimine (PEI) using a cell harvester.

Quantification: Count radioactivity via liquid scintillation spectroscopy.

Analysis: Calculate

using non-linear regression; convert to

using the Cheng-Prusoff equation.

Protocol B: Ex Vivo Receptor Occupancy (RO)
Objective: Confirm that the drug crosses the BBB and engages the target in vivo.

Causality: Plasma concentration alone does not guarantee brain target engagement. This

assay links PK to PD.

Dosing: Administer BMS-986163 (IV or PO) to rodents.

Sacrifice: At

(e.g., 30-60 min), rapidly decapitate; remove brain; dissect cortex/hippocampus.

Homogenization: Homogenize tissue immediately in ice-cold buffer.

Binding: Perform a single-point binding assay using a saturating concentration of [³H]-

Ifenprodil.

Principle: Drug bound in vivo will prevent radioligand binding ex vivo (if dissociation is

slow) or the assay measures "free" receptors.

Correction: For reversible agents like BMS-986169, use tracer injection methods (inject

radiotracer in vivo 15 min prior to sacrifice) for more accuracy, or ensure rapid processing

to minimize dissociation.
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Translational Context: Why BMS-986163 Wins
The failure of Traxoprodil was not a failure of the mechanism (GluN2B inhibition), but of the

molecule (off-target toxicity).

Cardiovascular Safety: Traxoprodil blocks the hERG potassium channel, leading to Delayed

Ventricular Repolarization (QT prolongation). BMS-986169 (the active parent) was

structurally optimized to remove the pharmacophore responsible for hERG binding while

retaining the GluN2B pharmacophore.

Solubility-Limited Absorption: Traxoprodil requires complex formulations. BMS-986163,

being a phosphate prodrug, is highly water-soluble (>19 mg/mL at pH 7.4).[1] This allows for

intravenous formulations (rapid onset) or standard oral dosing without variability.

Signaling Pathway: The Antidepressant Effect
Both drugs trigger the same downstream cascade, but BMS-986163 does so with a wider

therapeutic index.
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Figure 2: The shared downstream mechanism. By selectively inhibiting GluN2B, these agents

reduce calcium influx, deactivating eEF2K, which effectively "unbrakes" the translation of

BDNF, driving rapid synaptic repair.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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